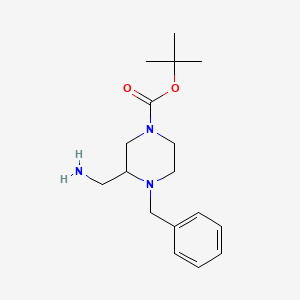

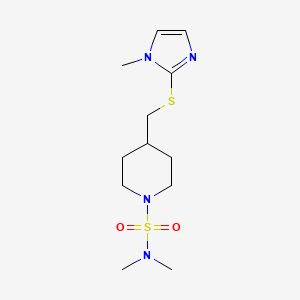

Tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-AMBP is a piperazine derivative that has been synthesized and studied for its biological activity. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. The compound has been found to exhibit potential anti-inflammatory and anti-cancer properties, which have led to its extensive study in the field of medicinal chemistry.

Scientific Research Applications

1. Synthesis and Characterization

Tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate and its derivatives are used in the synthesis of various organic compounds. These compounds can be modified through nucleophilic substitutions and radical reactions to create new chemical entities. For instance, tert-butyl phenylazocarboxylates, a related compound, are used as versatile building blocks in synthetic organic chemistry, enabling modifications of the benzene ring and carbonyl unit through various reactions (Jasch et al., 2012).

2. Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. Its synthesis method, involving nucleophilic substitution and oxidation reactions, is crucial for creating effective anticancer agents (Zhang et al., 2018).

3. Role in Protein Tyrosine Kinase Inhibitor Synthesis

It is a key intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors. The synthesis process, involving steps like borohydride reduction and debenzylation, contributes to the development of these inhibitors (Chen Xin-zhi, 2011).

4. Applications in Crystallography and Magnetism

This compound is studied for its crystallographic and magnetic properties. For instance, 3-(N-tert-butyl-N-aminoxyl)benzoic acid, a related compound, is examined for its crystal formation and magnetic susceptibility, contributing to the understanding of molecular interactions and magnetic behaviors (Baskett & Lahti, 2005).

5. Development of Analytical Techniques

Research on tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate also advances analytical chemistry. Studies involving its synthesis and characterization help refine techniques like NMR spectroscopy and X-ray diffraction, enhancing the understanding of molecular structures and properties (Singh et al., 2016).

properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-9-19(15(11-18)13-20)12-14-7-5-4-6-8-14/h4-8,15H,9-13,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHMJGXGVURWCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CN)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-N-[2-(2-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2632808.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2632814.png)

![(E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide](/img/structure/B2632816.png)

![8-Amino-2-azaspiro[4.5]decan-3-one;2,2,2-trifluoroacetic acid](/img/structure/B2632817.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2632822.png)

![4-[(3-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2632824.png)

![2-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2632827.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2632828.png)